molecular formula C10H10O4 B1233392 (2E,4E,6E,8E)-deca-2,4,6,8-tetraenedioic acid

(2E,4E,6E,8E)-deca-2,4,6,8-tetraenedioic acid

Cat. No.: B1233392
M. Wt: 194.18 g/mol
InChI Key: QHYKVJVPIJCRRT-QEQQUMNJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(all-E)-deca-2,4,6,8-tetraenedioic acid is a deca-2,4,6,8-tetraenedioic acid.

Scientific Research Applications

  • Biosynthesis of Toxins : Nakatsuka et al. (1990) demonstrated the biosynthetic origin of a closely related compound, (8R,9S)-9,10-epoxy-8-hydroxy-9-methyl-deca-(2E,4Z,6E)-trienoic acid, a precursor of host-selective AK-toxins produced by Alternaria alternata, a pathogen in plants. This finding illustrates the role of similar compounds in the production of natural toxins by certain fungi (Nakatsuka et al., 1990).

  • Pheromonal Activity : Research by Bartelt et al. (1992) found that certain insects, like the dried-fruit beetle, emit hydrocarbons related to (2E,4E,6E,8E)-deca-2,4,6,8-tetraenedioic acid, which have pheromonal activity. These compounds play a crucial role in the mating and communication processes of these insects (Bartelt et al., 1992).

  • Synthesis of Bioactive Compounds : Dabdoub et al. (2012) described the synthesis of Navenone B, an alarm pheromone of the mollusk Navanax inermis, using a related compound as a precursor. This research highlights the use of this compound derivatives in synthesizing biologically active molecules (Dabdoub et al., 2012).

  • Identification and Structural Analysis : Englert et al. (1978) conducted a study on the structural analysis of an aromatic analogue of retinoic acid, closely related to the compound , demonstrating the importance of these compounds in advanced spectroscopic studies (Englert et al., 1978).

  • Liquid Crystal Research : Heppke et al. (1997) utilized derivatives of this compound in the development of novel ferro- and antiferro-electric liquid crystals, illustrating the compound's relevance in materials science and liquid crystal technology (Heppke et al., 1997).

Properties

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

(2E,4E,6E,8E)-deca-2,4,6,8-tetraenedioic acid

InChI

InChI=1S/C10H10O4/c11-9(12)7-5-3-1-2-4-6-8-10(13)14/h1-8H,(H,11,12)(H,13,14)/b3-1+,4-2+,7-5+,8-6+

InChI Key

QHYKVJVPIJCRRT-QEQQUMNJSA-N

Isomeric SMILES

C(=C/C=C/C(=O)O)\C=C\C=C\C(=O)O

SMILES

C(=CC=CC(=O)O)C=CC=CC(=O)O

Canonical SMILES

C(=CC=CC(=O)O)C=CC=CC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E,4E,6E,8E)-deca-2,4,6,8-tetraenedioic acid
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(2E,4E,6E,8E)-deca-2,4,6,8-tetraenedioic acid
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(2E,4E,6E,8E)-deca-2,4,6,8-tetraenedioic acid
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(2E,4E,6E,8E)-deca-2,4,6,8-tetraenedioic acid
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(2E,4E,6E,8E)-deca-2,4,6,8-tetraenedioic acid
Reactant of Route 6
(2E,4E,6E,8E)-deca-2,4,6,8-tetraenedioic acid

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